molecular formula C12H18NO2P B1598517 N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine CAS No. 82372-35-8

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine

Cat. No. B1598517
CAS RN: 82372-35-8
M. Wt: 239.25 g/mol
InChI Key: JDAKPBBWYIWXJF-UHFFFAOYSA-N
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Description

“N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is a phosphitylating reagent used for organic reactions . It is also known as “o-Xylylene N,N-diethylphosphoramidite” and is used as a building block in chemical synthesis .


Synthesis Analysis

This compound may be synthesized from DIETHYLPHOSPHORAMIDOUS DICHLORIDE and 1,2-Benzenedimethanol . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .


Molecular Structure Analysis

The molecular formula of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is C12H18NO2P . The molecular weight is 239.25 .


Chemical Reactions Analysis

As a phosphitylating reagent, “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is involved in various organic reactions . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .


Physical And Chemical Properties Analysis

The boiling point of “N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is 95-96 °C at 0.1 mmHg . The density is 1.109 g/mL at 25 °C . The refractive index is n 20/D 1.541 . It is soluble in THF .

Scientific Research Applications

Photochemical Release of Amines

Wang, Devalankar, and Lu (2016) studied the release of primary, secondary, and tertiary amines through the photochemical cleavage of the benzylic C-N bond in the 3-(diethylamino)benzyl (DEABn) group. They found that primary and secondary amines yield high outputs in methanol, while tertiary amines produce better results in MeCN/water, minimizing undesired side reactions (Wang, Devalankar, & Lu, 2016).

Synthesis of Fused Heterocyclic Systems

Kušar, Svete, and Stanovnik (1996) explored the reactions of diethyl N,N-dimethylaminomethylenemalonate with various nucleophiles, leading to the synthesis of fused heterocyclic systems like azino- or azolopyrimidinones and quinolizines. This research demonstrates the compound's utility in creating complex organic structures (Kušar, Svete, & Stanovnik, 1996).

Solid-phase Synthesis of Diazepinones

Fülöpová, Gúcky, Grepl, and Soural (2012) described the solid-phase synthesis of diazepinones, using various primary amines and acid-labile linkers on a polystyrene resin. This process showcases the role of similar compounds in solid-phase organic synthesis (Fülöpová et al., 2012).

Three-Component Reaction Studies

Miszczyk, Turowska-Tyrk, Kafarski, and Chmielewska (2017) studied the reaction between benzyl amines, triethyl orthoformate, and diethyl phosphite, highlighting how reaction conditions and substrate structures affect the outcome. This research emphasizes the compound's relevance in multi-component chemical reactions (Miszczyk et al., 2017).

Synthesis of Benzodioxaphosphepine Oxides

Haranath et al. (2005) synthesized novel 3 substituted 1,5-dihydro-2,4,3-benzodioxaphosphepine 3-oxides and evaluated their antimicrobial activity, demonstrating the potential biomedical applications of these compounds (Haranath et al., 2005).

Safety And Hazards

The safety data available indicates that precautions should be taken to prevent inhalation or ingestion during experiments . The RIDADR is NA 1993 / PGIII and the WGK Germany is 3 . The flash point is 190 °F .

properties

IUPAC Name

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO2P/c1-3-13(4-2)16-14-9-11-7-5-6-8-12(11)10-15-16/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAKPBBWYIWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1OCC2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400691
Record name o-Xylylene N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine

CAS RN

82372-35-8
Record name o-Xylylene N,N-diethylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Kubo, AB Padias, HK Hall, PD Calvert - Macromolecules, 1996 - ACS Publications
We are interested in ways to control the solubility of peptides and amino acids. The use of telechelic polymers and oligomers for the modification of the solubility of peptides has been …
Number of citations: 4 pubs.acs.org
HY Godage, AM Riley, TJ Woodman… - Chemical …, 2006 - pubs.rsc.org
Acid hydrolysis of myo-inositol 1,3,5-orthobenzoate leads regioselectively to 2-O-benzoyl-myo-inositol via a 1,2-bridged 2′-phenyl-1′,3′-dioxolan-2′-ylium ion observed by 1H and …
Number of citations: 14 pubs.rsc.org
T Hamaguchi, A Masuda, T Morino, H Osada - Chemistry & biology, 1997 - cell.com
Background: Since the molecular target of the immunosuppressive reagents FK506 and cyclosporin A was revealed to be protein phosphatase PP2B (calcineurin), many researchers …
Number of citations: 54 www.cell.com
KK Maiti, M DeCastro, ABM Abdel‐Aal El‐Sayed… - 2010 - Wiley Online Library
Lipopolysaccharides (LPS), which are structural components of the outer‐surface membrane of Gram‐negative bacteria, trigger innate immune responses through activation of Toll‐like …
DF Berry, DA Berry - Bioorganic & medicinal chemistry letters, 2005 - Elsevier
A novel approach for measuring phytase activity is presented. We have developed a new chromophoric substrate analog of phytic acid, 5-O-[6-(benzoylamino)hexyl]-d-myo-inositol-1,2,3…
Number of citations: 14 www.sciencedirect.com
M Wu, BE Dul, AJ Trevisan, D Fiedler - Chemical science, 2013 - pubs.rsc.org
The diphosphoinositol polyphosphates (PP-IPs) are a central group of eukaryotic messengers. They regulate numerous processes, including cellular energy homeostasis and …
Number of citations: 75 pubs.rsc.org
B Kılbaş, M Balci - Tetrahedron, 2011 - Elsevier
Cyclitols, described as polyhydroxy-substituted cycloalkanes with at least three hydroxy groups, each attached to a different ring carbon atom, have for the past decades attracted …
Number of citations: 69 www.sciencedirect.com
CM Li, PC Tyler, RH Furneaux, G Kicska, Y Xu… - nature structural …, 1999 - nature.com
The proposed transition state for hypoxanthine-guanine phosphoribosyltransferases (HGPRTs) has been used to design and synthesize powerful inhibitors that contain features of the …
Number of citations: 131 www.nature.com
MC Hermosura, H Takeuchi, A Fleig, AM Riley… - Nature, 2000 - nature.com
Receptor-mediated generation of inositol 1,4,5-trisphosphate (InsP 3 ) initiates Ca 2+ release from intracellular stores and the subsequent activation of store-operated calcium influx 1 . …
Number of citations: 125 www.nature.com
M Wu, LS Chong, S Capolicchio… - Angewandte Chemie …, 2014 - Wiley Online Library
The diphosphoinositol polyphosphates (PP‐IPs) represent a novel class of high‐energy phosphate‐containing messengers which control a wide variety of cellular processes. It is …
Number of citations: 59 onlinelibrary.wiley.com

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